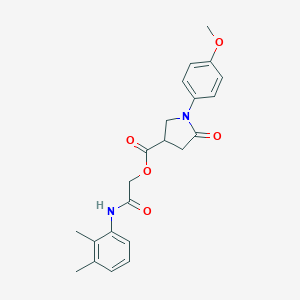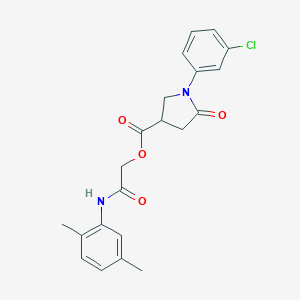
5-bromo-3-(3,4-dimethylanilino)indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(3,4-dimethylanilino)indol-2-one, also known as BRD-7389, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of indole derivatives and has been found to have interesting properties that make it a valuable tool in various fields of study.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(3,4-dimethylanilino)indol-2-one involves its binding to the bromodomain of the BRD4 enzyme. This binding prevents the enzyme from interacting with its target proteins, which leads to a decrease in its activity. This inhibition can lead to changes in gene expression and can be used to study the role of epigenetics in various biological processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Inhibition of the BRD4 enzyme can lead to changes in gene expression, which can affect various cellular processes such as proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-3-(3,4-dimethylanilino)indol-2-one in scientific experiments is its specificity for the BRD4 enzyme. This specificity allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. High concentrations of the compound can lead to cell death, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-bromo-3-(3,4-dimethylanilino)indol-2-one in scientific research. One area of interest is in the study of epigenetic regulation in cancer. BRD4 has been shown to be overexpressed in many types of cancer, and inhibition of its activity may be a potential therapeutic strategy. Another future direction is in the development of more selective inhibitors of the BRD4 enzyme. This may lead to the development of compounds with fewer side effects and greater specificity for the target enzyme. Finally, the use of this compound in combination with other drugs may be a potential strategy for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-3-(3,4-dimethylanilino)indol-2-one has been described in a scientific publication by researchers from the University of California, San Francisco. The method involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in good yield and purity, making it suitable for use in scientific experiments.
Applications De Recherche Scientifique
5-bromo-3-(3,4-dimethylanilino)indol-2-one has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of epigenetic regulation, which refers to the modification of gene expression without changing the DNA sequence. This compound has been shown to inhibit the activity of a specific enzyme called BRD4, which is involved in epigenetic regulation. This inhibition can lead to changes in gene expression and can be used to study the role of epigenetics in various biological processes.
Propriétés
Formule moléculaire |
C16H13BrN2O |
|---|---|
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
5-bromo-3-(3,4-dimethylanilino)indol-2-one |
InChI |
InChI=1S/C16H13BrN2O/c1-9-3-5-12(7-10(9)2)18-15-13-8-11(17)4-6-14(13)19-16(15)20/h3-8H,1-2H3,(H,18,19,20) |
Clé InChI |
ALCVRADOYWYTNK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




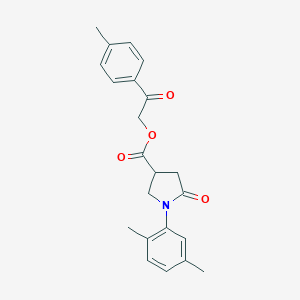

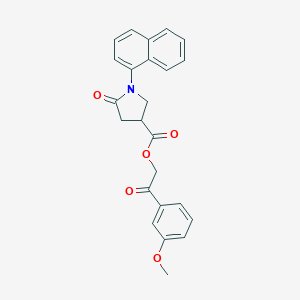

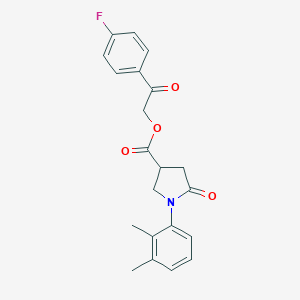



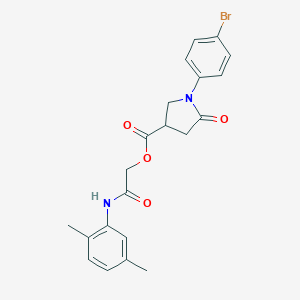
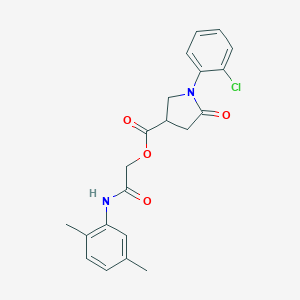
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
